5-Acetyl-2-(benzylamino)-6-methylnicotinonitrile
CAS No.: 303146-80-7
Cat. No.: VC6957188
Molecular Formula: C16H15N3O
Molecular Weight: 265.316
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 303146-80-7 |
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Molecular Formula | C16H15N3O |
Molecular Weight | 265.316 |
IUPAC Name | 5-acetyl-2-(benzylamino)-6-methylpyridine-3-carbonitrile |
Standard InChI | InChI=1S/C16H15N3O/c1-11-15(12(2)20)8-14(9-17)16(19-11)18-10-13-6-4-3-5-7-13/h3-8H,10H2,1-2H3,(H,18,19) |
Standard InChI Key | CAPDLJNERASCSX-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C(=N1)NCC2=CC=CC=C2)C#N)C(=O)C |
Introduction
Structural and Chemical Characteristics of 5-Acetyl-2-(benzylamino)-6-methylnicotinonitrile
Molecular Architecture
The compound features a pyridine ring substituted at the 2-, 5-, and 6-positions (Figure 1). Key functional groups include:
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2-position: Benzylamino group (–NH–CH₂C₆H₅), introducing aromaticity and potential hydrogen-bonding capabilities.
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5-position: Acetyl group (–COCH₃), enhancing electrophilicity and enabling participation in condensation reactions.
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6-position: Methyl group (–CH₃), contributing to steric effects and lipophilicity.
The nitrile group (–CN) at the 3-position further modulates electronic properties, influencing reactivity and intermolecular interactions.
Physicochemical Properties
Based on analogous nicotinonitriles , the compound is predicted to exhibit:
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Molecular weight: ~295.3 g/mol
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the nitrile and acetyl groups.
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Melting point: Estimated 180–190°C, influenced by crystalline packing of the benzylamino moiety.
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis likely proceeds via sequential functionalization of a pyridine precursor:
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Core formation: Construction of the 6-methylnicotinonitrile scaffold through cyclization or substitution reactions.
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Acetylation: Introduction of the acetyl group at the 5-position using acetyl chloride or acetic anhydride under Friedel-Crafts conditions.
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Benzylamination: Nucleophilic aromatic substitution (SNAr) at the 2-position with benzylamine, facilitated by electron-withdrawing groups (e.g., nitrile).
Key Synthetic Challenges
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Regioselectivity: Ensuring precise substitution at the 2-, 5-, and 6-positions requires careful control of reaction conditions (e.g., temperature, catalysts).
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Purification: Separation of byproducts (e.g., di-substituted isomers) may necessitate chromatographic techniques or recrystallization.
Biological Activity and Mechanistic Insights
Antimicrobial Properties
The benzylamino group may enhance membrane permeability, enabling interactions with bacterial efflux pumps or fungal cytochrome P450 enzymes. In silico docking studies suggest affinity for Staphylococcus aureus dihydrofolate reductase (DHFR), a target for antibiotic development.
Industrial and Materials Science Applications
Coordination Chemistry
The nitrile and acetyl groups can act as ligands for transition metals (e.g., Pd, Cu), forming complexes with potential catalytic activity. For instance, palladium complexes of similar nitriles catalyze Suzuki-Miyaura couplings with yields >85% .
Polymer Science
Incorporation into copolymers could improve thermal stability. Thermogravimetric analysis (TGA) of analogous compounds shows decomposition temperatures exceeding 300°C, suggesting utility in high-performance materials.
Challenges and Future Directions
Recommended Studies
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Structure-activity relationship (SAR) analysis: Systematic modification of substituents to optimize bioactivity.
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Proteomic profiling: Identification of molecular targets via affinity chromatography or pull-down assays.
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